molecular formula C17H21N3O3S B2628557 4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034318-65-3

4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2628557
CAS No.: 2034318-65-3
M. Wt: 347.43
InChI Key: RVJLFJYUVPTNBX-UHFFFAOYSA-N
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Description

4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetically designed small molecule features a pyrimidine ring, a common scaffold in pharmaceuticals, linked via an ether bridge to a pyrrolidine ring that is further functionalized with a 2,5-dimethylbenzenesulfonyl group. The structural motif of a sulfonamide group attached to a heterocyclic system is frequently explored in the development of novel therapeutic agents due to its potential for targeted biological activity . Researchers are investigating this compound and its analogs primarily in the context of inhibitor development and probing specific enzymatic pathways . The presence of both hydrogen bond acceptors and donors within its molecular architecture allows for potential interactions with a variety of biological targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-4-5-13(2)16(10-12)24(21,22)20-9-7-15(11-20)23-17-6-8-18-14(3)19-17/h4-6,8,10,15H,7,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJLFJYUVPTNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. The key steps include:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Coupling of the Pyrrolidine and Pyrimidine Rings: The final step involves the coupling of the pyrrolidine and pyrimidine rings through an ether linkage, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl group can act as an electrophilic center, while the pyrrolidine and pyrimidine rings can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-ethylpyrimidine
  • 4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-chloropyrimidine
  • 4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-aminopyrimidine

Uniqueness

4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the dimethylbenzenesulfonyl group enhances its electrophilicity, while the pyrrolidine and pyrimidine rings provide structural diversity and potential for various interactions with biological targets.

Biological Activity

4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a pyrimidine ring linked to a pyrrolidine moiety through a sulfonyl group derived from 2,5-dimethylbenzenesulfonic acid. This unique structural arrangement suggests various interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the sulfonamide group enhances binding affinity to target proteins, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit:

  • Enzyme inhibition : Compounds like this may inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation : It may act as an agonist or antagonist at various receptor sites.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro assays have shown that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers, indicating possible applications in treating inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of the compound. For instance:

  • Study 1 : A derivative was synthesized and tested for its ability to inhibit tumor growth in xenograft models, showing promising results compared to control groups.
  • Study 2 : Investigation into the compound's interaction with PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) revealed that it could enhance insulin sensitivity, suggesting potential use in diabetes management.

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundPyrimidine core with sulfonamide linkageAntimicrobial, anticancer, anti-inflammatory
5-Bromo-2-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidineBrominated pyrimidine coreAntitumor activity
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamidePyrrolidine and pyridine moietiesEnzyme inhibition

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Properties

A separate investigation assessed the anti-inflammatory effects of the compound using a murine model of acute inflammation induced by lipopolysaccharides (LPS). The treatment group showed decreased levels of pro-inflammatory cytokines compared to the control group, highlighting its therapeutic potential in inflammatory conditions.

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